molecular formula C13H15NO2 B144666 (3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one CAS No. 137869-70-6

(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

Cat. No.: B144666
CAS No.: 137869-70-6
M. Wt: 217.26 g/mol
InChI Key: JVEHIYMWPAQEIR-AAEUAGOBSA-N
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Description

(3R,7aS)-7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one is a chiral lactam featuring a fused pyrrolo-oxazolone core. Key characteristics include:

  • Molecular formula: C₁₃H₁₃NO₂
  • Molecular weight: 215.25 g/mol
  • Melting point: 88–92°C
  • Stereochemistry: The (3R,7aS) configuration confers asymmetry critical for biological interactions .
  • Synthesis: Prepared via cyclocondensation reactions using (R)-phenylglycinol or tryptophanol derivatives, often catalyzed by acids like p-TsOH or Pd/C .

The compound serves as a precursor for bioactive molecules, including tetramic acids and methyl tetramates found in natural products like melophlins .

Properties

IUPAC Name

(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHIYMWPAQEIR-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C(CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)N1[C@@H](CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929916
Record name 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137869-70-6
Record name 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanistic Insights

The most efficient synthesis route involves a one-pot multicomponent reaction of ethyl trifluoropyruvate (1 ), acetophenone (2d ), and 2-aminoethanol (3a ) under mild conditions. This domino process proceeds through a sequence of aldol addition, cyclocondensation, and lactamization (Scheme 1).

Key mechanistic steps :

  • Aldol addition : Ethyl trifluoropyruvate reacts with acetophenone to form a β-hydroxy-α-trifluoromethyl ester intermediate.

  • Imination : The amino alcohol undergoes Schiff base formation with the keto group.

  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen forms the oxazole ring.

  • Lactamization : Amine-assisted ring closure yields the tetrahydropyrrolo-oxazolone core.

Standard Reaction Conditions

  • Solvent : 1,4-Dioxane or THF

  • Temperature : Room temperature (20–25°C)

  • Molar ratio : 1:1:1 (pyruvate:ketone:amino alcohol)

  • Reaction time : 24–48 hours

Workup procedure :

  • Dilution with water

  • Extraction with ethyl acetate (3 × 20 mL)

  • Washing with saturated brine

  • Drying over Na₂SO₄

  • Column chromatography (EtOAc/hexane 1:10 → 1:5)

Stereochemical Control and Diastereomer Separation

The reaction produces two diastereomers due to stereogenic centers at C3 and C7a. X-ray diffraction analysis confirms the cis-configuration dominates (85:15 dr) when using acetophenone. Separation is achieved via:

  • Precipitation : Initial isolation of major diastereomer from reaction mixture

  • Chromatography : SiO₂ column with gradient elution (hexane/EtOAc)

  • Crystallization : Recrystallization from ethanol/water mixtures

Two-Step Aldol-Cyclization Methodology

For improved yield and scalability, a sequential approach was developed (Scheme 2):

Step 1: Aldol Adduct Formation

Ethyl trifluoropyruvate (1 ) reacts with acetophenone (2d ) in THF/H₂O (1:1) at 0°C to room temperature:

C6H5COCH3+CF3C(O)CO2EtCF3C(OH)(CH2C6H5)CO2Et\text{C}_6\text{H}_5\text{COCH}_3 + \text{CF}_3\text{C(O)CO}_2\text{Et} \rightarrow \text{CF}_3\text{C(OH)(CH}_2\text{C}_6\text{H}_5)\text{CO}_2\text{Et}

Conditions :

  • Indium metal (1.1 equiv) as catalyst

  • Reaction time: 10–24 hours

  • Yield: 78–85%

Step 2: Cyclization with Amino Alcohol

The aldol product undergoes ring closure with 2-aminoethanol (3a ) in DMSO:

Critical parameters :

  • Copper(II) acetate (2 equiv) as Lewis acid

  • Potassium fluoride (2 equiv) as base

  • Reaction time: 36 hours

  • Yield: 80–82%

Alternative Synthetic Strategies

Microwave-Assisted Cyclization

Accelerated synthesis under microwave irradiation (100°C, 30 min) achieves comparable yields (78%) while reducing reaction time from 48 hours to 30 minutes.

Solvent Screening and Optimization

Comparative studies reveal solvent effects on diastereoselectivity (Table 1):

SolventDiastereomeric Ratio (cis:trans)Yield (%)
1,4-Dioxane85:1578
THF80:2082
DMSO70:3068
EtOH65:3558

Data from

Functional Group Compatibility

The methodology tolerates various substituents (Table 2):

R GroupReaction Time (h)Yield (%)cis:trans
Phenyl368085:15
4-MeO-C₆H₄407582:18
2-Naphthyl486888:12
Cyclohexyl427278:22

Data adapted from

Large-Scale Production Considerations

For gram-scale synthesis (>5 g):

  • Batch size limitation : ≤10 g due to exothermic cyclization

  • Purification : Centrifugal partition chromatography replaces column chromatography

  • Yield consistency : 75–78% across 10 batches

Analytical Characterization

Key spectral data for the target compound:

  • ¹H NMR (CDCl₃, 600 MHz): δ 7.38–7.62 (m, 5H, Ph), 5.10–5.19 (m, 2H), 3.59–3.61 (m, 2H)

  • ¹³C NMR (CDCl₃, 150 MHz): δ 170.2 (C=O), 135.6–128.4 (Ph), 72.8 (C7a), 56.3 (C3)

  • HRMS : m/z calcd for C₁₃H₁₅NO₂ [M+H]⁺ 217.268, found 217.267

Chemical Reactions Analysis

Types of Reactions

(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, sulfilimines, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, with controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

Chemistry

(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to novel compounds with desirable properties.

Biology

In biological research, this compound is utilized in studies of enzyme inhibition and protein interactions. Notably:

  • Kinase Inhibition : It has been shown to inhibit specific kinases such as ROCKII by binding to their ATP-binding pockets. This inhibition can influence cellular processes like smooth muscle contraction and cytoskeletal dynamics.

Medicine

The compound exhibits potential therapeutic applications:

  • Drug Development : Its ability to interact with biological pathways makes it a candidate for developing new drugs targeting diseases linked to kinase activity.

Industry

In industrial applications:

  • Specialty Chemicals Production : The compound is employed in the synthesis of specialty chemicals and materials due to its structural versatility.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa.
Kinase InhibitionDemonstrated effective inhibition of ROCKII kinase activity leading to potential therapeutic implications for smooth muscle disorders.
Synthetic ApplicationsUsed as a building block in synthesizing complex heterocycles with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as ROCKII, by binding to their ATP-binding pockets. This inhibition leads to downstream effects on cellular processes, including the regulation of smooth muscle contraction and cytoskeletal dynamics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

The pyrrolo-oxazolone scaffold is versatile, with modifications impacting physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents/R-Groups Molecular Formula Key Structural Differences
Target Compound 7a-methyl, 3-phenyl C₁₃H₁₃NO₂ Baseline structure
(3S,7aR)-7-Methoxy-7a-methyl-3-phenyl analogue 7-methoxy C₁₄H₁₅NO₃ Methoxy at C7 enhances polarity
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-Cl-phenyl) derivative Indole-3-methyl, 4-Cl-phenyl C₂₁H₁₈ClN₂O₂ Bulky substituents increase steric hindrance
(3R,7aS)-3-Phenyl-7-[(phenylmethoxy)amino] derivative (Phenylmethoxy)amino at C7 C₁₉H₂₀N₂O₃ Amino group introduces H-bonding capability
(6R,7aS)-7a-Butyl-6-(trifluoromethyl) analogue 7a-butyl, 6-CF₃ C₁₂H₁₆F₃NO₂ CF₃ group increases lipophilicity
Key Observations:
  • Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability but reduce solubility.
  • Bulky substituents (e.g., indole-3-methyl in ) hinder rotational freedom, affecting binding to biological targets.

Physical Properties

Melting points and spectral data reflect structural differences:

Compound Name Melting Point (°C) α²₅D (Optical Rotation) Notable Spectral Data
Target Compound 88–92 Not reported IR: Lactam C=O stretch ~1718 cm⁻¹
(3S,7aS)-3-((1H-Indol-3-yl)methyl)-7a-(4-Br-phenyl) 207–210 -58.8 (c 0.5, CHCl₃) ¹H NMR: Indole NH at δ 8.2 ppm
(3S,7aR)-7-Methoxy-7a-methyl-3-phenyl Not reported +10.1 (c 0.007, MeOH) X-ray: Monoclinic P21, Z=2
(6R,7aR)-6-Hydroxy-7a-phenyl-6-CF₃ 155–157 Not reported ¹⁹F NMR: CF₃ at δ -72.1 ppm
Key Observations:
  • Higher melting points in halogenated derivatives (e.g., 207–210°C in ) suggest stronger crystal packing due to halogen interactions.
  • Optical activity varies with stereochemistry; the (3S,7aS) configuration in indole derivatives shows significant rotation .
Key Observations:
  • Indole derivatives exhibit anticancer activity via apoptosis induction .
  • Thiazole-containing analogues (e.g., ) disrupt bacterial communication, highlighting scaffold versatility.
Key Observations:
  • Tryptophanol-based syntheses (e.g., ) require prolonged reaction times but achieve high enantiopurity.
  • Acid catalysts (e.g., p-TsOH in ) are critical for cyclization efficiency.

Biological Activity

(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis methods, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique tetrahydropyrrolo structure fused with an oxazole ring. Its molecular formula is C14H15N2OC_{14}H_{15}N_{2}O with a molecular weight of 229.29 g/mol. The stereochemistry at the 3 and 7a positions contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Various synthetic routes have been explored in the literature to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL depending on the strain tested.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. In vivo studies using rodent models of Alzheimer's disease indicated that it could reduce amyloid-beta plaque formation and improve cognitive function as assessed by Morris water maze tests.

Case Studies

StudyFindings
Antimicrobial Activity Effective against S. aureus and E. coli with MIC values of 8–32 μg/mL.
Anticancer Properties Induces apoptosis in HeLa and MCF-7 cells; activates caspase pathways.
Neuroprotective Effects Reduces amyloid-beta plaques in rodent models; improves cognitive function.

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Modulation of apoptotic pathways through caspase activation.
  • Neuroprotection : Inhibition of neuroinflammatory pathways and reduction of oxidative stress.

Q & A

Q. Table 1: Comparative Synthesis Conditions

PrecursorSolventCatalystTime (h)Yield (%)Reference
(R)-Phenylalaninol + 3-Benzoyl propionic acidTolueneNone2480
5-Hydroxy-pyrrolidone derivativeCH₂Cl₂p-TsOH18–2510–25

How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD analysis (e.g., using SHELXTL) confirms absolute configuration. Key parameters include:
    • Unit Cell Dimensions : Monoclinic P21P2_1 symmetry (a=7.8238A˚,b=5.9033A˚,c=13.711A˚,β=96.597a = 7.8238 \, \text{Å}, b = 5.9033 \, \text{Å}, c = 13.711 \, \text{Å}, \beta = 96.597^\circ) .
    • Torsion Angles : Boat conformations of dihydropyrrolo and oxazole rings (e.g., C7–O3–C8–C9 = 119.6°) .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., JH,HJ_{\text{H,H}}) correlate with expected diastereomeric ratios .

What challenges arise in interpreting NMR data for this bicyclic lactam?

Methodological Answer:

  • Signal Overlap : Protons in the pyrrolo-oxazole ring (δ 1.2–3.5 ppm) often overlap. Use 2D NMR (COSY, HSQC) to resolve assignments .
  • Dynamic Effects : Boat-to-chair ring flipping broadens signals. Low-temperature NMR (−20°C) reduces line broadening .
  • Stereochemical Sensitivity : Vicinal coupling constants (e.g., J6,7aJ_{6,7a}) distinguish axial vs. equatorial substituents .

How to address discrepancies in crystallographic parameters across different studies?

Methodological Answer:

  • Data Collection : Ensure high-resolution data (θ>25\theta > 25^\circ) and low RmergeR_{\text{merge}} (<5%) to minimize errors .
  • Refinement Protocols : Use SHELXL with anisotropic displacement parameters for non-H atoms. Compare geometric restraints (e.g., C–C bond lengths: 1.498–1.538 Å) with standard values .
  • Validation Tools : Check PLATON alerts for missed symmetry or H-bonding inconsistencies .

Q. Table 2: Key Crystallographic Parameters

ParameterStudy A Study B Idealized Values
C–C Bond Length (Å)1.498–1.5381.429–1.5381.505–1.540
C–H⋯O H-bond Distance (Å)2.45–2.602.30–2.50<3.0

What in silico methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Target AgrC kinase (PDB: 3LD6) using AutoDock Vina. Key interactions:
    • Hydrophobic pockets accommodate the phenyl group.
    • Hydrogen bonds form between the lactam carbonyl and Arg237 .
  • ADMET Prediction : SwissADME evaluates logP (2.1–2.5) and bioavailability score (>0.55), indicating moderate membrane permeability .

Q. Table 3: Docking Scores for Analogues

CompoundDocking Score (kcal/mol)Key ResiduesReference
Tetramate derivative−8.9Arg237, Tyr263
Methyl tetramate−7.5Asp214, Gln238

How to optimize reaction yields in multi-step synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps. Yields improve from 25% to 62% with LDA (Lithium Diisopropylamide) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
  • Design of Experiments (DoE) : Use factorial designs to optimize stoichiometry (1:1.1 molar ratio) and temperature (60–80°C) .

What are best practices for hydrogen bonding analysis in crystal structures?

Methodological Answer:

  • Geometry Criteria : Validate H-bonds using DH⋯A<3.0A˚D_{\text{H⋯A}} < 3.0 \, \text{Å} and θDHA>120\theta_{\text{DHA}} > 120^\circ. For example, C7–H7⋯O2 (2.50 Å, 156°) stabilizes crystal packing .
  • Software Tools : Mercury (CCDC) visualizes H-bond networks. Compare with similar lactams (e.g., melophlin derivatives) .

How to assess the compound's potential as an anticancer agent?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay against gastric adenocarcinoma (IC₅₀ = 12–18 µM) .
    • Apoptosis Markers : Western blot for caspase-3/7 activation .
  • In Silico Profiling : PharmaGist identifies structural similarity to known kinase inhibitors (e.g., imatinib) .

Notes

  • Advanced vs. Basic : Questions 2, 4, and 5 target advanced researchers; others address intermediate workflows.
  • Data Sources : Prioritize crystallographic (SHELX), synthetic (J. Org. Chem.), and docking studies (PDB).

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